molecular formula C12H10ClNO2S B180880 Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate CAS No. 350997-11-4

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Cat. No. B180880
M. Wt: 267.73 g/mol
InChI Key: ICMQOSDBGOSLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that have a sulfur atom in a five-membered ring. The compound has a thiophene core with a 2-amino group, a 3-methyl ester group, and a 2-chlorophenyl group at the 4-position. This structure suggests potential biological activity and makes it a candidate for further chemical modifications and evaluations.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in various studies. For instance, the Gewald reaction has been employed to synthesize 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which involves the condensation of furfuryl amine and ethyl cyanoacetate followed by a reaction with p-chloroacetophenone, sulfur, and diethylamine . Although the exact synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is not detailed, similar synthetic routes could be inferred.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been studied using various spectroscopic techniques. For example, the crystal structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was found to be stabilized by intra- and intermolecular N-H···O hydrogen bonds . Such structural analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, which are structurally related, can react with alcohols and lose hydrogen chloride to yield thiophene-2,4-diols. These compounds can further undergo O-alkylation and alkaline hydrolysis to give 3,5-dialkoxythiophene-2-carboxylic acids . These reactions demonstrate the versatility of thiophene derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-releasing groups can significantly affect the compound's activity. For example, in a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, the substitution at the 5-position of the thiophene ring was found to have a fundamental effect on allosteric enhancer activity at the A1 adenosine receptor . The physical properties such as solubility, melting point, and boiling point are determined by the functional groups present in the molecule and their interactions.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
    • Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
    • Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Scientific Field: Medicinal Chemistry

    • Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • Methods of Application : For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
    • Results or Outcomes : These drugs have shown effectiveness in their respective applications, demonstrating the potential of thiophene derivatives in medicinal chemistry .
  • Scientific Field: Synthetic Chemistry

    • Application : Methyl 2-aminothiophene-3-carboxylate, a similar compound, may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .
    • Methods of Application : The compound is first hydrolyzed, and then it reacts with phosgene to form 3-thiaisatoic anhydride .
    • Results or Outcomes : The product, 3-thiaisatoic anhydride, could have potential applications in various chemical reactions .
  • Scientific Field: Medicinal Chemistry

    • Application : Some thiophene-based analogs have shown significant biological activity .
    • Methods of Application : These compounds are synthesized and then tested against various organisms .
    • Results or Outcomes : Among all the synthesized derivatives, compound 12 showed a greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus .
  • Scientific Field: Medicinal Chemistry

    • Application : Indole derivatives, which can be synthesized from thiophene derivatives, have shown anti-inflammatory and analgesic activities .
    • Methods of Application : These compounds are synthesized and then tested for their biological activities .
    • Results or Outcomes : Compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
  • Scientific Field: Synthetic Chemistry

    • Application : Methyl 2-aminothiophene-3-carboxylate, a similar compound, may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .
    • Methods of Application : The compound is first hydrolyzed, and then it reacts with phosgene to form 3-thiaisatoic anhydride .
    • Results or Outcomes : The product, 3-thiaisatoic anhydride, could have potential applications in various chemical reactions .
  • Scientific Field: Medicinal Chemistry

    • Application : Some thiophene-based analogs have shown significant biological activity .
    • Methods of Application : These compounds are synthesized and then tested against various organisms .
    • Results or Outcomes : Among all the synthesized derivatives, compound 12 showed a greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus .
  • Scientific Field: Medicinal Chemistry

    • Application : Indole derivatives, which can be synthesized from thiophene derivatives, have shown anti-inflammatory and analgesic activities .
    • Methods of Application : These compounds are synthesized and then tested for their biological activities .
    • Results or Outcomes : Compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)10-8(6-17-11(10)14)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMQOSDBGOSLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358023
Record name methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

CAS RN

350997-11-4
Record name methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.